molecular formula C12H23N3O2 B14788639 N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B14788639
M. Wt: 241.33 g/mol
InChI Key: QFIJGRBRXIJWNO-UHFFFAOYSA-N
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Description

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide is a synthetic compound featuring a pyrrolidine scaffold substituted with a 2-amino-3-methylbutanoyl (L-valyl) group at the 1-position and an N-methylacetamide moiety at the 3-position. Its molecular formula is C₁₃H₂₄N₃O₂ (calculated based on structural analogs), with an average mass of approximately 266.35 g/mol. The compound’s stereochemistry is critical, as the 2-amino-3-methylbutanoyl group is derived from L-valine, introducing a defined stereocenter .

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-5-10(7-15)14(4)9(3)16/h8,10-11H,5-7,13H2,1-4H3

InChI Key

QFIJGRBRXIJWNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Acid Derivative: The amino acid derivative can be introduced through peptide coupling reactions using reagents like EDCI or DCC.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural and physicochemical differences between N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notes
This compound (Target) C₁₃H₂₄N₃O₂ ~266.35 • Pyrrolidin-3-yl core
• L-valyl (2-amino-3-methylbutanoyl) group
• N-methylacetamide
Stereochemistry defined at the valyl residue
N-Ethyl-N-{[1-(L-valyl)-3-pyrrolidinyl]methyl}acetamide C₁₄H₂₇N₃O₂ 269.39 • Ethyl substituent on acetamide
• Methyl linker between pyrrolidine and acetamide
1 defined stereocenter; increased lipophilicity vs. target
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide C₁₄H₂₆N₃O₂ 268.38 • 2-aminopropanoyl (L-alanyl) group
• Isopropyl substituent on acetamide
Shorter acyl chain; altered steric bulk
N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)acetamide C₁₂H₂₂N₃O₂ 252.33 • Pyrrolidin-2-yl core
• No methyl/ethyl on acetamide
Altered ring substitution position; reduced molecular weight
2-Methoxy-N-(oxan-4-yl)-N-[1-(1-phenylcyclopentane-1-carbonyl)pyrrolidin-3-yl]acetamide C₂₄H₃₃N₂O₄ 425.54 • Bulky phenylcyclopentane-carbonyl group
• Methoxy and oxane substituents
Aromatic and cyclic modifications; significantly higher mass

Physicochemical and Stereochemical Implications

  • Lipophilicity : Ethyl and isopropyl substituents (e.g., ) increase logP values compared to the methyl group in the target compound, influencing membrane permeability .
  • Stereochemistry : Compounds with defined stereocenters (e.g., L-valyl derivatives in ) are likely to exhibit distinct pharmacological profiles compared to racemic mixtures .

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